molecular formula C20H19NO4 B580056 6-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridin-3-ol CAS No. 168844-46-0

6-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridin-3-ol

Cat. No. B580056
M. Wt: 337.375
InChI Key: KQTSOUNGTZTUPO-UHFFFAOYSA-N
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Description

“6-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridin-3-ol” is a juvenile hormone mimetic pesticide used to control a variety of insects, including tsetse flies, cockroaches, and whiteflies . It is also added to potable water in Zika virus-endemic areas to control mosquitoes .


Molecular Structure Analysis

The molecular formula of “6-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridin-3-ol” is C20H19NO3 . The IUPAC name is 4-phenoxyphenyl (RS)-2-(2-pyridyloxy)propyl ether .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 321.37, a density of 1.32, a melting point of 45-47°C, and a boiling point of 230-250 °C (Press: 0.2 Torr) . It has a flash point of 165.4°C and is slightly soluble in water (0.4 mg l-1 at 25 °C) .

Safety And Hazards

The compound is used in areas endemic to the Zika virus to control mosquitoes, and it has been proposed that it might contribute to the increased incidence of microcephaly in babies born to mothers who could be consuming it in potable water . Therefore, it’s important to consider its potential hazard to pregnant women .

Future Directions

The National Toxicology Program (NTP) conducted prenatal developmental toxicity studies of the compound to assess possible harm to the developing conceptus and pregnant animal . This indicates ongoing research into the safety and effects of this compound.

properties

IUPAC Name

6-[1-(4-phenoxyphenoxy)propan-2-yloxy]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-15(24-20-12-7-16(22)13-21-20)14-23-17-8-10-19(11-9-17)25-18-5-3-2-4-6-18/h2-13,15,22H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTSOUNGTZTUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=NC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222463
Record name 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridin-3-ol

CAS RN

168844-46-0
Record name 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168844-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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